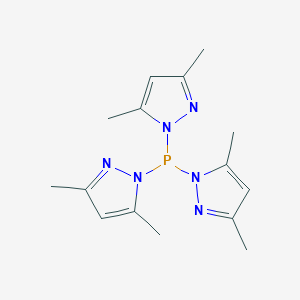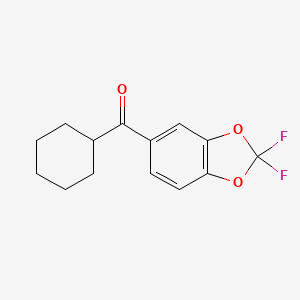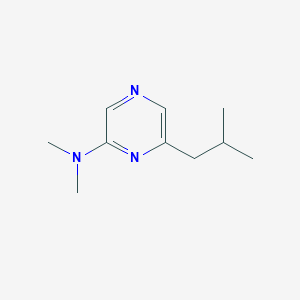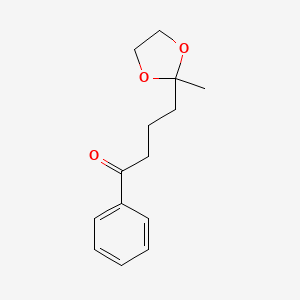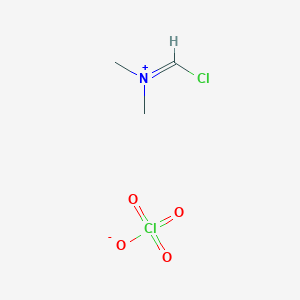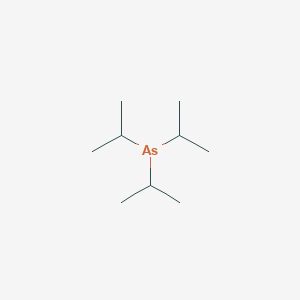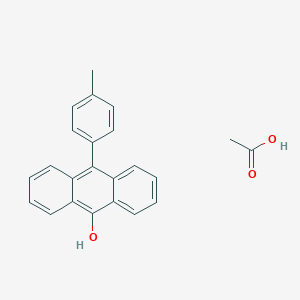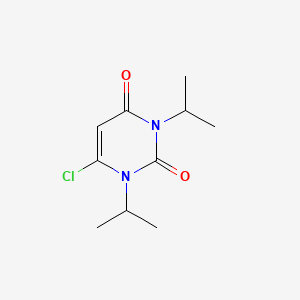
(E)-1-(4-chlorophenyl)non-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-chlorophenyl)non-1-en-3-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a nonenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)non-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1-nonene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, ensuring the consistent production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-chlorophenyl)non-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted chlorophenyl compounds.
Aplicaciones Científicas De Investigación
(E)-1-(4-chlorophenyl)non-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-chlorophenyl)non-1-en-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(4-bromophenyl)non-1-en-3-ol: Similar structure but with a bromine atom instead of chlorine.
(E)-1-(4-fluorophenyl)non-1-en-3-ol: Contains a fluorine atom in place of chlorine.
(E)-1-(4-methylphenyl)non-1-en-3-ol: Features a methyl group instead of chlorine.
Uniqueness
(E)-1-(4-chlorophenyl)non-1-en-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
53710-42-2 |
|---|---|
Fórmula molecular |
C15H21ClO |
Peso molecular |
252.78 g/mol |
Nombre IUPAC |
(E)-1-(4-chlorophenyl)non-1-en-3-ol |
InChI |
InChI=1S/C15H21ClO/c1-2-3-4-5-6-15(17)12-9-13-7-10-14(16)11-8-13/h7-12,15,17H,2-6H2,1H3/b12-9+ |
Clave InChI |
VAMSMIPFRSEHEJ-FMIVXFBMSA-N |
SMILES isomérico |
CCCCCCC(/C=C/C1=CC=C(C=C1)Cl)O |
SMILES canónico |
CCCCCCC(C=CC1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
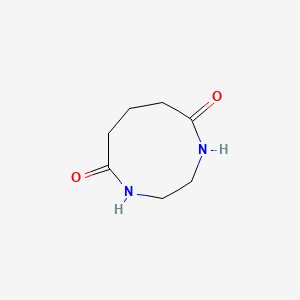
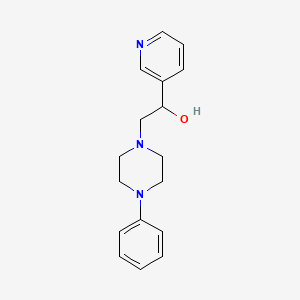
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)
